
2,3-Bis(bromomethyl)-6,7-dimethylquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(bromomethyl)-6,7-dimethylquinoxaline is a chemical compound belonging to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused with a pyrazine ring This particular compound is characterized by the presence of two bromomethyl groups at the 2 and 3 positions and two methyl groups at the 6 and 7 positions on the quinoxaline ring
Métodos De Preparación
The synthesis of 2,3-Bis(bromomethyl)-6,7-dimethylquinoxaline typically involves the bromination of 2,3-dimethylquinoxaline. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete bromination. Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized conditions for higher yields and purity.
Análisis De Reacciones Químicas
2,3-Bis(bromomethyl)-6,7-dimethylquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines, thiols, or imidazoles.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form C-C bonds.
Debromination: The compound can undergo debromination under specific conditions to form quinoxaline derivatives.
Aplicaciones Científicas De Investigación
2,3-Bis(bromomethyl)-6,7-dimethylquinoxaline has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including polymers and heterocyclic compounds.
Medicinal Chemistry: The compound and its derivatives have shown potential antibacterial activity, making them candidates for the development of new antibacterial agents.
Material Science: It can be used in the synthesis of materials with specific electronic properties, such as conjugated polymers.
Mecanismo De Acción
The antibacterial activity of 2,3-Bis(bromomethyl)-6,7-dimethylquinoxaline is attributed to its ability to interfere with bacterial cell wall synthesis. The bromomethyl groups are believed to react with nucleophilic sites in bacterial enzymes, inhibiting their function and leading to bacterial cell death . The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar compounds to 2,3-Bis(bromomethyl)-6,7-dimethylquinoxaline include other quinoxaline derivatives such as:
2,3-Bis(bromomethyl)quinoxaline: Lacks the methyl groups at the 6 and 7 positions, which may affect its reactivity and biological activity.
2,3-Bis(dibromomethyl)quinoxaline: Contains additional bromine atoms, which can lead to different chemical and biological properties.
Propiedades
Número CAS |
3298-98-4 |
|---|---|
Fórmula molecular |
C12H12Br2N2 |
Peso molecular |
344.04 g/mol |
Nombre IUPAC |
2,3-bis(bromomethyl)-6,7-dimethylquinoxaline |
InChI |
InChI=1S/C12H12Br2N2/c1-7-3-9-10(4-8(7)2)16-12(6-14)11(5-13)15-9/h3-4H,5-6H2,1-2H3 |
Clave InChI |
BAZJREDPRJMNBP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)N=C(C(=N2)CBr)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



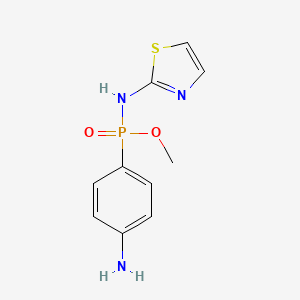
![[1-(4-Ethoxyphenyl)ethylideneamino]urea](/img/structure/B14007852.png)
![tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}leucylphenylalaninate](/img/structure/B14007858.png)
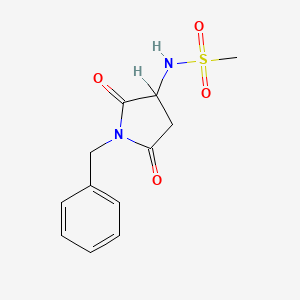
![4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]-N-pyridin-2-ylbenzenesulfonamide](/img/structure/B14007879.png)
![4-[[5-Morpholin-4-yl-1-(4-nitrophenyl)-4,5-dihydrotriazol-4-yl]methyl]morpholine](/img/structure/B14007886.png)
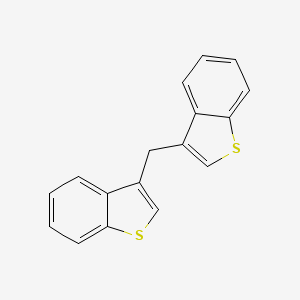
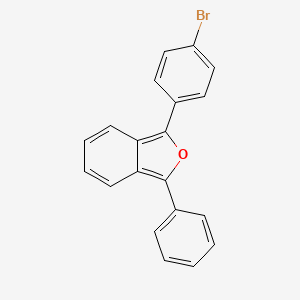
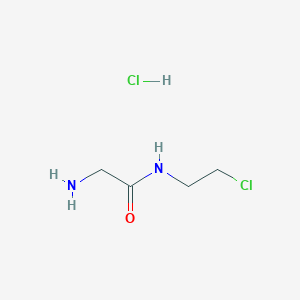
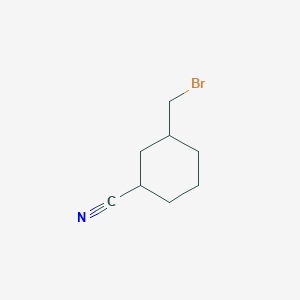
![O2-tert-butyl O3-ethyl (1R,3R,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14007911.png)


